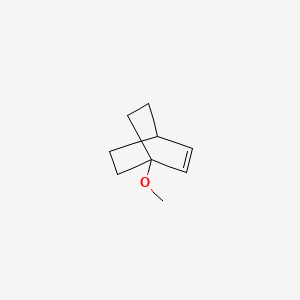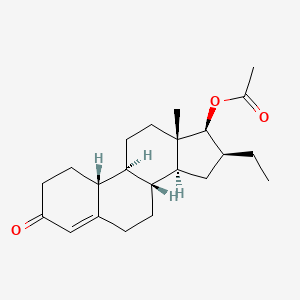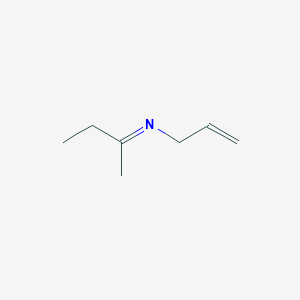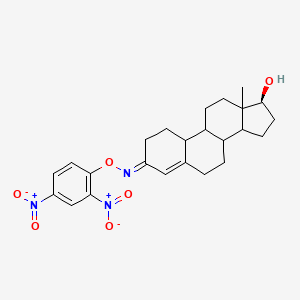
17-beta-Hydroxyestr-4-en-3-one O-(2,4-dinitrophenyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-beta-Hydroxyestr-4-en-3-one O-(2,4-dinitrophenyl)oxime is a synthetic derivative of estrone, a naturally occurring estrogen hormone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-Hydroxyestr-4-en-3-one O-(2,4-dinitrophenyl)oxime typically involves the reaction of 17-beta-Hydroxyestr-4-en-3-one with 2,4-dinitrophenylhydroxylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
17-beta-Hydroxyestr-4-en-3-one O-(2,4-dinitrophenyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The dinitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
17-beta-Hydroxyestr-4-en-3-one O-(2,4-dinitrophenyl)oxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in hormone-related disorders.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 17-beta-Hydroxyestr-4-en-3-one O-(2,4-dinitrophenyl)oxime involves its interaction with specific molecular targets, such as estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 17-beta-Hydroxyestr-4-en-3-one O-(2-nitrophenyl)oxime
- Nandrolone phenpropionate
- Estra-4,9,11-trien-3-one, 17-beta-hydroxy-
Uniqueness
This compound’s ability to undergo various chemical reactions and its interaction with estrogen receptors make it valuable for research in multiple scientific fields .
Eigenschaften
CAS-Nummer |
33514-81-7 |
|---|---|
Molekularformel |
C24H29N3O6 |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
(3E,17S)-3-(2,4-dinitrophenoxy)imino-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C24H29N3O6/c1-24-11-10-18-17-6-3-15(12-14(17)2-5-19(18)20(24)7-9-23(24)28)25-33-22-8-4-16(26(29)30)13-21(22)27(31)32/h4,8,12-13,17-20,23,28H,2-3,5-7,9-11H2,1H3/b25-15+/t17?,18?,19?,20?,23-,24?/m0/s1 |
InChI-Schlüssel |
LDZMVFLCCDRXFH-FUAIBTBHSA-N |
Isomerische SMILES |
CC12CCC3C(C1CC[C@@H]2O)CCC4=C/C(=N/OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])/CCC34 |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])CCC34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


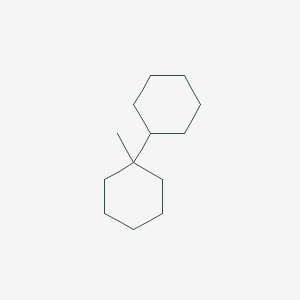

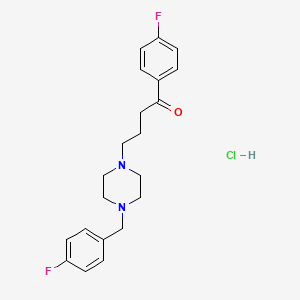
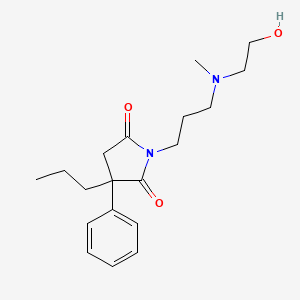
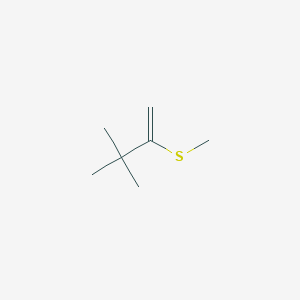
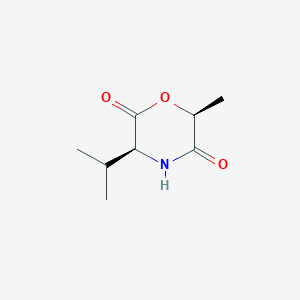

![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)
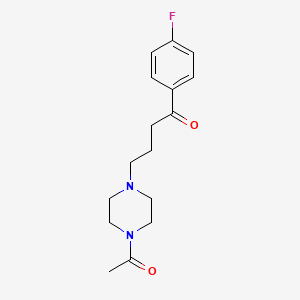
![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)
